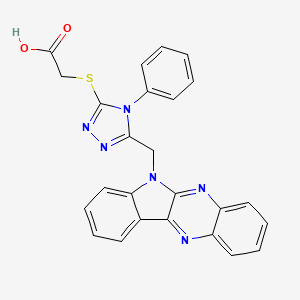
Acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- is a complex organic compound that combines the structural features of indoloquinoxaline and triazole moieties. These moieties are known for their significant biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- typically involves a multi-step process. One common method starts with the condensation of isatin or 5-fluoroisatin with o-phenylenediamine in glacial acetic acid under microwave irradiation . This reaction forms the indoloquinoxaline core, which is then further functionalized through various alkylation and substitution reactions to introduce the triazole and acetic acid groups .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various substituents into the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl sulfate for alkylation, potassium hexacyanoferrate(III) for oxidation, and hydrobromic acid for demethylation . Reaction conditions often involve refluxing in glacial acetic acid or using microwave irradiation to accelerate the reactions .
Major Products
The major products formed from these reactions include various substituted indoloquinoxalines and triazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- involves its interaction with DNA and proteins. The indoloquinoxaline moiety can intercalate into DNA, stabilizing the DNA duplex and inhibiting replication . The triazole ring can interact with various enzymes, potentially inhibiting their activity and leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
6H-Indolo[2,3-b]quinoxaline: Shares the indoloquinoxaline core but lacks the triazole and acetic acid groups.
1-Phenyl-1H-1,2,3-triazole: Contains the triazole ring but lacks the indoloquinoxaline core.
Ellipticine: A naturally occurring alkaloid with a similar indole structure but different functional groups.
Uniqueness
Acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- is unique due to the combination of the indoloquinoxaline and triazole moieties, which confer a wide range of biological activities. This dual functionality makes it a versatile compound for various scientific research applications .
Biological Activity
The compound Acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- is a novel derivative that combines various pharmacologically active moieties. This article discusses its biological activities, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.
Chemical Structure and Synthesis
The compound features a triazole ring and an indole derivative, both known for their diverse biological activities. The synthesis typically involves the reaction of indole derivatives with triazole precursors under specific conditions to yield the target compound.
1. Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown:
- Minimum Inhibitory Concentration (MIC) values indicating potent activity against various bacterial strains. For instance, a related study reported MIC values of 12.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) for similar triazole compounds .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | 12.5 |
| Compound B | E. coli | 25 |
| Compound C | S. aureus | 6.3 |
2. Antitumor Activity
The indole and triazole components are known for their anticancer properties. In vitro studies have shown that derivatives containing these structures can inhibit cancer cell proliferation effectively:
- IC50 Values : Triazole derivatives have exhibited IC50 values in the low micromolar range against various cancer cell lines, such as HCT-116 and MCF-7, indicating strong potential as anticancer agents .
| Cell Line | IC50 (µg/mL) | Reference Compound IC50 (µg/mL) |
|---|---|---|
| HCT-116 | 1.9 | 3.23 |
| MCF-7 | 2.3 | 3.23 |
3. Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are also noteworthy. Triazoles have been linked to the inhibition of inflammatory pathways, making them candidates for further investigation in inflammatory disease models.
Case Studies
A case study involving the synthesis and biological evaluation of similar compounds highlighted the efficacy of triazole derivatives in treating tuberculosis and other infectious diseases . The study involved testing various derivatives against Mycobacterium tuberculosis, with some compounds showing promising results but not meeting the stringent MIC criteria set by health organizations.
Properties
CAS No. |
116989-76-5 |
|---|---|
Molecular Formula |
C25H18N6O2S |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-[[5-(indolo[3,2-b]quinoxalin-6-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C25H18N6O2S/c32-22(33)15-34-25-29-28-21(31(25)16-8-2-1-3-9-16)14-30-20-13-7-4-10-17(20)23-24(30)27-19-12-6-5-11-18(19)26-23/h1-13H,14-15H2,(H,32,33) |
InChI Key |
SITIYSUYYINOIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)CN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















